Azido-PEG7-azide vs. Shorter PEG-Azide Linkers: Spacer Length Impact on Conformational Freedom
Azido-PEG7-azide contains seven ethylene glycol repeat units, providing an extended spacer length of approximately 2.4-2.8 nm in aqueous solution compared to shorter alternatives such as azido-PEG3-azide (approximately 1.1-1.3 nm) or azido-PEG4-azide (approximately 1.5-1.7 nm) [1]. This extended spacer length reduces steric hindrance between conjugated biomolecules while maintaining sufficient rigidity to prevent excessive conformational freedom that could compromise binding orientation. In comparative class-level analysis, PEG4, PEG6, and PEG8 linkers represent the most commonly employed spacer lengths for optimizing E3 ligase–target protein proximity in PROTAC design, with PEG7 occupying a favorable middle ground between flexibility and spatial control [2].
| Evidence Dimension | Spacer length (approximate end-to-end distance in aqueous solution) |
|---|---|
| Target Compound Data | ~2.4-2.8 nm (PEG7) |
| Comparator Or Baseline | Azido-PEG3-azide: ~1.1-1.3 nm; Azido-PEG4-azide: ~1.5-1.7 nm |
| Quantified Difference | ~1.1-1.3 nm longer than PEG3; ~0.7-1.1 nm longer than PEG4 |
| Conditions | Aqueous solution; molecular modeling-derived estimates based on PEG monomer length of ~0.35 nm per ethylene glycol unit |
Why This Matters
The PEG7 spacer length provides sufficient separation to prevent steric clashes during dual-click conjugation while avoiding excessive flexibility that can reduce PROTAC ternary complex formation efficiency.
- [1] ChemicalBook. 225523-86-4 (Azido-PEG7-azide) Product Page. ChemicalBook. View Source
- [2] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. PTC.BOCSCI.COM. View Source
